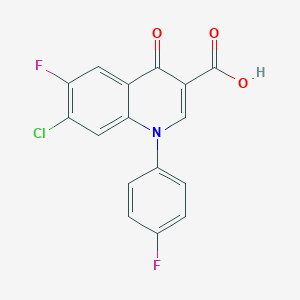

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (molecular formula: C₁₆H₈ClF₂NO₃; molecular weight: 335.69 g/mol) is a fluorinated quinolone derivative synthesized via a two-step process involving substitution and hydrolysis, achieving a total yield of 63.69% . Its structure is confirmed by ¹H NMR, with characteristic peaks at δ 15.16 (d, J = 7.2 Hz, 1H), 8.63 (s, 1H), and 7.41 (s, 2H) . The compound is pivotal in structural biology for determining crystal structures of enzyme-drug complexes, enhancing insights into drug binding mechanisms . It also serves as a precursor in developing quinolone derivatives with improved antimicrobial efficacy and reduced resistance .

Properties

IUPAC Name |

7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8ClF2NO3/c17-12-6-14-10(5-13(12)19)15(21)11(16(22)23)7-20(14)9-3-1-8(18)2-4-9/h1-7H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAMWRYINJFGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275624 | |

| Record name | 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195454 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

98105-79-4 | |

| Record name | 7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98105-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098105794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-6-FLUORO-1-(4-FLUOROPHENYL)-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7D63U5WUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Substitution Reaction: Formation of Methyl 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

The first step involves a nucleophilic aromatic substitution reaction. Methyl (Z)-2-(2,5-dichloro-6-fluoronicotinoyl)-3-((4-fluorophenyl)(methyl)amino) acrylate (1.15 g) is refluxed in toluene (8–10 mL) with potassium carbonate (K₂CO₃, 0.4 g) and cesium carbonate (Cs₂CO₃, 0.9 g) at 150°C for 24 hours. The reaction mixture is cooled, filtered, and concentrated to yield an orange-red solid.

Key Parameters

Hydrolysis: Conversion to the Carboxylic Acid Derivative

The methyl ester intermediate undergoes alkaline hydrolysis. The product from Step 1 is dissolved in 1,4-dioxane (8–10 mL) with aqueous sodium hydroxide (NaOH, 0.37 g in 2 mL H₂O) at 85°C for 10 hours. Acidification with HCl to pH 3–4 precipitates the final product.

Key Parameters

Table 1: Summary of Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃, Cs₂CO₃ | Toluene | 150°C | 24 h | 81 |

| 2 | NaOH, HCl | 1,4-Dioxane | 85°C | 10 h | 81 |

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The final product exhibits distinct proton environments in its ¹H NMR spectrum (400 MHz, DMSO-d₆):

Mass Spectrometry (MS)

The molecular ion peak at m/z 335.69 corresponds to the compound’s molecular weight (C₁₆H₈ClF₂NO₃). Fragmentation patterns confirm the loss of CO₂ (44 Da) and HCl (36 Da).

Optimization and Comparative Analysis

Catalyst Selection

Cesium carbonate enhances reaction efficiency due to its superior solubility in toluene compared to potassium carbonate, facilitating faster substitution.

Solvent Effects

Toluene’s high boiling point (110°C) enables prolonged refluxing without solvent loss, while 1,4-dioxane’s polarity aids in hydrolyzing the ester group.

Yield Improvements

Optimizing molar ratios (1:1.5 for acrylate:carbonate) reduces byproducts, increasing the total yield to 63.69%.

Applications in Anticancer Drug Development

The compound’s quinoline scaffold inhibits tyrosine kinase c-Met, a target implicated in tumor metastasis. Its fluorine substitutions enhance bioavailability and receptor binding .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The quinoline core can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can be performed to reduce the quinoline to dihydroquinoline.

Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has demonstrated notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Case Study: Antibacterial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited significant bactericidal activity, suggesting its potential as a new therapeutic agent for treating resistant infections .

Anticancer Research

The compound has also been investigated for its anticancer properties. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented.

Data Table: Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |

| A549 (Lung Cancer) | 3.8 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 4.5 | Inhibition of DNA synthesis |

In a study published in Cancer Letters, the compound was shown to inhibit the growth of MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Study: Enzyme Inhibition

A recent investigation assessed the inhibitory effects of this compound on topoisomerase II, an enzyme crucial for DNA replication. The findings revealed that the compound effectively inhibited enzyme activity, thereby preventing cancer cell proliferation .

Drug Development

Due to its diverse biological activities, this compound is being explored as a lead molecule in drug development programs targeting infectious diseases and cancer therapies.

Data Table: Drug Development Status

| Compound Name | Development Phase | Target Disease |

|---|---|---|

| 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxoquinoline | Preclinical | Bacterial Infections |

| 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxoquinoline | Phase I | Cancer |

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Position 1 : Aryl groups (e.g., 4-fluorophenyl) enhance target affinity and pharmacokinetics compared to alkyl groups (e.g., ethyl). Cyclopropyl (as in ) improves membrane penetration but reduces solubility .

- Position 7 : Chlorine substitution is conserved across analogs for DNA gyrase/topoisomerase IV inhibition . Piperazine derivatives () introduce basicity, improving water solubility and Gram-negative coverage .

- Position 8 : Nitro groups () may confer resistance to enzymatic degradation but increase toxicity .

Structural and Pharmacokinetic Properties

Biological Activity

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS Number: 98105-79-4) is a synthetic compound belonging to the quinolone class, which has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article delves into its biological activity, including antibacterial and antifungal properties, synthesis methods, and relevant research findings.

- Molecular Formula : C16H8ClF2N O3

- Molecular Weight : 335.69 g/mol

- Structure : The compound features a quinoline core with multiple halogen substitutions, which are believed to enhance its biological activity.

Antimicrobial Activity

Research indicates that 7-chloro-6-fluoroquinoline derivatives exhibit significant antibacterial properties. The following table summarizes the minimum inhibitory concentrations (MIC) against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.1 |

| Staphylococcus epidermidis | 3.1 |

| Micrococcus luteus | 3.1 |

| Bacillus cereus | 2.4 |

| Escherichia coli | 1 |

| Klebsiella pneumoniae | 25 |

| Candida albicans | >100 |

| Aspergillus niger | >100 |

The compound demonstrated a potent in vitro antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

In Vivo Studies

In vivo studies have shown that the compound exhibits notable antibacterial effects against E. coli with an effective dose (ED50) ranging between 50 to 160 mg/kg . This suggests that the compound could be a candidate for further development in treating bacterial infections.

The mechanism by which 7-chloro-6-fluoroquinoline exerts its antibacterial effects is believed to involve interference with bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This action is similar to other quinolone antibiotics, which disrupt bacterial cell division and lead to cell death.

Case Studies

A study conducted on a series of synthesized quinoline derivatives, including the target compound, evaluated their antibacterial and antifungal activities using both in vitro and in vivo methods. The results indicated that compounds with similar structural features displayed varying degrees of antimicrobial efficacy, emphasizing the importance of substituent groups in determining biological activity .

Synthesis

The synthesis of 7-chloro-6-fluoroquinoline derivatives typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the quinoline core through cyclization reactions.

- Introduction of halogen substituents via electrophilic aromatic substitution.

- Functionalization at the carboxylic acid position through various coupling reactions.

Q & A

Q. Advanced

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce side reactions .

- Catalysis : Employ Pd catalysts for efficient aryl coupling (e.g., Suzuki-Miyaura for 4-fluorophenyl introduction) .

- Temperature control : Maintain <80°C during cyclization to prevent decarboxylation .

Yield improvements (from ~45% to >70%) are documented via stepwise optimization of these parameters .

How does the fluorine substitution at position 6 affect reactivity and bioactivity?

Q. Advanced

- Electronic effects : Fluorine’s electronegativity increases the quinoline core’s electron deficiency, enhancing interactions with bacterial DNA gyrase .

- Metabolic stability : C-6 F reduces oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .

- Crystallographic evidence : Fluorine participates in C–H···F interactions, stabilizing crystal packing and influencing solubility .

What analytical techniques are critical for confirming the compound’s structure and purity?

Q. Basic

- X-ray crystallography : Resolves bond lengths/angles (e.g., C–Cl: 1.73 Å, C–F: 1.35 Å) and hydrogen-bonding networks (O–H···O dimers) .

- NMR : ¹⁹F NMR identifies fluorine environments (δ ~-110 ppm for aromatic F) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (335.69 g/mol) and fragmentation patterns .

How should researchers handle stability issues during storage and handling?

Q. Advanced

- Storage : Keep at -20°C in airtight, light-protected containers to prevent hydrolysis of the carboxylic acid group .

- Decomposition monitoring : Use accelerated stability studies (40°C/75% RH) with HPLC to track degradation products (e.g., decarboxylated derivatives) .

What computational methods support structure-activity relationship (SAR) studies for this compound?

Q. Advanced

- Docking simulations : Model interactions with DNA gyrase (PDB ID: 1KZN) to predict binding affinity changes with substituent modifications .

- DFT calculations : Analyze charge distribution (e.g., Mulliken charges on F/Cl atoms) to correlate with antibacterial activity .

How are synthetic byproducts or impurities identified and mitigated?

Q. Advanced

- LC-MS/MS : Detect trace impurities (e.g., ethyl ester intermediates) with MRM transitions .

- Recrystallization : Use toluene/hexane mixtures to remove hydrophobic byproducts .

- Column chromatography : Optimize silica gel gradients (EtOAc/hexane) for polar impurities .

What are the challenges in scaling up laboratory-scale synthesis to gram quantities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.